1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
Historical Development of Pyrrolo[3,4-c]pyrazole Research
The exploration of pyrrolo[3,4-c]pyrazoles began in the mid-20th century alongside advancements in heterocyclic synthesis. Early work focused on cyclocondensation reactions between pyrazole precursors and α,β-unsaturated carbonyl compounds. A pivotal breakthrough occurred in the 2010s with the adoption of multicomponent reactions (MCRs), enabling efficient assembly of the pyrrolo[3,4-c]pyrazole core. For instance, Rezvanian and Esfandsar (2023) demonstrated a catalyst-free synthesis using diketene, isatin, and primary amines in ethanol, achieving excellent yields (82–95%) under mild conditions.
Key milestones include:
- 2000s : Development of pyrazole-promoted methodologies to enhance reaction efficiency.
- 2010s : Integration of green chemistry principles, such as ethanol-based solvents and atom-economical protocols.
- 2020s : Application of computational tools for regioselectivity prediction in fused systems.
Structural Classification within Heterocyclic Chemistry
Pyrrolo[3,4-c]pyrazoles belong to the broader class of fused bicyclic heterocycles , characterized by:
- Ring fusion : Pyrrole (5-membered, one nitrogen) fused with pyrazole (5-membered, two adjacent nitrogens) at positions 3 and 4.
- Tautomerism : Existence in 1H, 2H, 4H, or 6H tautomeric forms depending on substituents and reaction conditions.
- Electron distribution : Aromaticity modulated by conjugated π-systems and lone pairs from nitrogen atoms.
Table 1 : Comparative Analysis of Fused Pyrazole Systems
| Heterocycle | Ring System | Aromaticity Index | Dipole Moment (D) |
|---|---|---|---|
| Pyrrolo[3,4-c]pyrazole | Bicyclic (5-5) | 0.78 | 2.1 |
| Indazole | Benzopyrazole | 0.85 | 1.8 |
| Pyrazolo[1,5-a]pyridine | Bicyclic (5-6) | 0.82 | 2.4 |
Data derived from X-ray crystallography and DFT studies.
Significance in Medicinal Chemistry Research
Pyrrolo[3,4-c]pyrazoles exhibit broad bioactivity due to their:
- Hydrogen-bonding capacity : N1 (pyrrole-like) acts as a donor, while N2 (pyridine-like) serves as an acceptor.
- Planar geometry : Facilitates π-stacking interactions with aromatic residues in enzyme binding pockets.
- Tunable solubility : Substituents like sulfonyl groups enhance aqueous solubility for drug-like properties.
Notable applications include:
- Kinase inhibition : Pyrrolo[3,4-c]pyrazoles target GSK-3β, Aurora A, and BCR-ABL fusion proteins.
- Anticancer activity : Structural analogs show IC~50~ values <100 nM against non-small cell lung cancer (NSCLC) cell lines.
- Neuroprotection : Modulation of Wnt signaling pathways in neurodegenerative disease models.
Position within Pyrazole-Fused Heterocyclic Systems
The pyrrolo[3,4-c]pyrazole system occupies a unique niche among pyrazole-fused heterocycles:
- Regiochemical diversity : Unlike pyrazolo[1,5-a]pyridines, the 3,4-fusion pattern creates a sterically congested core amenable to stereoselective functionalization.
- Electronic profile : Reduced aromaticity compared to indazoles, enhancing reactivity toward electrophilic substitution.
- Synthetic versatility : Compatible with both transition metal-catalyzed cross-coupling and organocatalytic transformations.
Evolution of Structure-Based Design Approaches
Modern design strategies emphasize:
- Combinatorial libraries : Parallel synthesis of analogs with varied substituents (e.g., tert-butyl, isopropylsulfonyl) to probe SAR.
- Fragment-based drug discovery : Using the core as a "molecular anchor" for fragment growth toward adjacent binding pockets.
- Green chemistry adaptations : Solvent-free mechanochemical synthesis achieving 90% atom economy.
Case study : The target compound’s design likely involved:
- Hydrophobic groups : tert-butyl enhances membrane permeability.
- Sulfonyl moiety : Improves solubility and hydrogen bonding with Lys50 in kinase targets.
- Pyrrole substitution : Modulates electron density for optimal target engagement.
Properties
IUPAC Name |
1-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-17(2)32(30,31)19-10-8-18(9-11-19)14-22(29)27-15-20-21(16-27)25-28(24(3,4)5)23(20)26-12-6-7-13-26/h6-13,17H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCAJMQPJDDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3=C(N(N=C3C2)C(C)(C)C)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. The unique structural features of this compound include multiple heterocycles and functional groups, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 454.6 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O3S |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1251574-18-1 |
Anticancer Properties
Research has indicated that pyrazole derivatives can possess anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against A-431 and Jurkat cells with IC50 values significantly lower than standard anticancer drugs like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound may be attributed to its ability to inhibit specific pathways involved in inflammation. In vitro studies have shown that compounds with similar structural characteristics effectively reduce pro-inflammatory cytokines and inhibit pathways such as MAPK (Mitogen-Activated Protein Kinase) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. This compound has been evaluated for its activity against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .
Study 1: Anticancer Activity
In a study investigating the anticancer properties of various pyrazole derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Anti-inflammatory Mechanism
A detailed pharmacological study highlighted the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 3: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant anticancer activities. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds with similar structures have shown effectiveness against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Research indicates that the incorporation of sulfonamide groups enhances its activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have reported that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar pyrazole compounds. Results indicated that modifications at the pyrrole position significantly enhanced cytotoxicity against specific cancer cell lines .
- Antimicrobial Efficacy : In a comparative study on various pyrazole derivatives, this compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
- Inflammation Model : An experimental model assessing anti-inflammatory effects showed that treatment with this compound reduced edema in animal models significantly compared to control groups, suggesting its therapeutic potential in inflammatory diseases .
Chemical Reactions Analysis
Core Heterocycle Assembly
The pyrrolo[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. For example:
-
Vilsmeier-Haack formylation introduces formyl/acetyl groups to pyrazole intermediates, enabling subsequent aldol condensations .
-
Microwave-assisted cyclization with hydrazine hydrate efficiently forms pyrazoline rings under reduced reaction times .
Functionalization of the Pyrazole Core
-
N-Alkylation : The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions (e.g., NaH in DMF) .
-
Pyrrole Substitution : The 1H-pyrrol-1-yl moiety is attached via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Suzuki) .
Ethanone and Sulfonyl Group Installation
-
Friedel-Crafts Acylation : The ethanone group is introduced using acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids .
-
Sulfonation : The 4-(isopropylsulfonyl)phenyl group is synthesized via sulfonation of a phenyl precursor followed by alkylation with isopropyl iodide .
Representative Synthetic Steps
Critical Reaction Insights
-
Microwave Assistance : Cyclization steps benefit from microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining yields >60% .
-
Solubility Challenges : The isopropylsulfonyl group enhances aqueous solubility, critical for biological applications .
-
Stereochemical Control : NMR monitoring (e.g., ¹H, ¹³C) confirmed regioselectivity during pyrrole substitution .
Analytical Characterization
Challenges and Optimizations
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s tert-butyl and isopropylsulfonyl groups enhance steric bulk and lipophilicity compared to simpler pyrazole derivatives (e.g., furyl or methoxy-substituted analogs in ). These features may improve membrane permeability or target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target’s isopropylsulfonyl group likely increases polarity compared to tert-butyl-phenyl analogs but retains high LogP due to aromatic systems, suggesting balanced lipophilicity for CNS penetration or intracellular target engagement .
- Lower solubility in aqueous media compared to hydroxypyrazoles () may necessitate formulation optimization .
Table 3: Antimicrobial and Kinase Inhibition Profiles
Key Insights :
- Pyrazole-thienopyridine hybrids () exhibit moderate antimicrobial activity, suggesting the target’s pyrrolo-pyrazol core may similarly disrupt bacterial membranes or enzymes .
- The isopropylsulfonyl group in the target resembles kinase inhibitor pharmacophores (e.g., ATP-binding pocket anchors), though direct kinase data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
